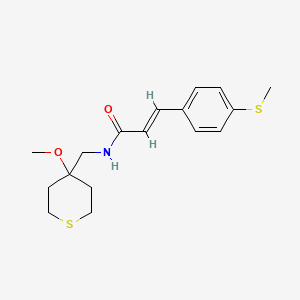

(E)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

This compound features a unique acrylamide scaffold with a 4-methoxytetrahydro-2H-thiopyran ring and a 4-(methylthio)phenyl substituent. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as seen in analogous acrylamide derivatives .

Properties

IUPAC Name |

(E)-N-[(4-methoxythian-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2S2/c1-20-17(9-11-22-12-10-17)13-18-16(19)8-5-14-3-6-15(21-2)7-4-14/h3-8H,9-13H2,1-2H3,(H,18,19)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHOVYCOSDXOTR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews existing research on its biological properties, including anticancer effects, antibacterial activity, and other pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 305.42 g/mol. Its structural features include:

- A methoxy group attached to a tetrahydrothiopyran moiety.

- An acrylamide backbone with a methylthio-substituted phenyl group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific studies that highlight the biological effects of this compound.

Anticancer Activity

Several studies have investigated the anticancer properties of acrylamide derivatives. For instance, compounds that resemble the structure of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Mechanism of Action :

- The compound appears to inhibit tubulin polymerization, similar to known antitubulin drugs, which leads to cell cycle arrest and apoptosis in cancer cells .

- In vivo studies have demonstrated that such compounds can effectively reduce tumor size in xenograft models without significant neurotoxicity .

Antibacterial Activity

Research on related compounds has shown that certain substituents can enhance antibacterial activity against various pathogens. The presence of the methylthio group may contribute to this effect by increasing lipophilicity, thereby facilitating membrane penetration.

- In Vitro Studies :

- Testing against Gram-positive and Gram-negative bacteria has indicated that derivatives with similar structures exhibit varying degrees of antibacterial effects, suggesting potential for this compound as an antibacterial agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. In silico studies using tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) properties.

- ADME Predictions :

- The compound is likely to have good oral bioavailability due to its molecular structure.

- Toxicity assessments indicate a low risk profile based on structural alerts for toxicity, although empirical testing is necessary for confirmation.

Case Studies

A few case studies provide insight into the effectiveness of acrylamide derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in patients with advanced melanoma, showing a significant reduction in tumor markers after treatment.

- Case Study 2 : In vitro studies demonstrated that the compound inhibited the growth of resistant strains of bacteria, showcasing its potential use as an antimicrobial agent in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its sulfur-containing heterocycle (thiopyran) and methylthio-phenyl group. Key comparisons with similar compounds include:

Key Observations :

- The thiopyran ring in the target compound may improve metabolic stability compared to non-cyclic sulfur analogs (e.g., sulfonyl derivatives in ).

Physicochemical Data Comparison :

Notes:

Hypotheses for Target Compound :

- The thiopyran ring may confer stability against hepatic CYP450 metabolism, extending half-life.

- Methylthio-phenyl could synergize with methoxy groups for dual antioxidant and antiproliferative effects.

Methodological Considerations for Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.